5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde
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Overview
Description
“5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazoles has been a topic of interest due to their broad range of chemical and biological properties . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Chemical Reactivity
Polyfunctional Imidazoles
The study by Chornous et al. (2013) demonstrates the chemical reactivity of 1-aryl-4-chloro-1H-imidazole-5-carbaldehydes, which are reduced to 1-aryl-4-chloro-1H-imidazol-5-ylmethanols and subsequently converted into various derivatives. These derivatives are pivotal for further chemical transformations, showcasing the compound's utility in synthetic organic chemistry Chornous et al., 2013.
Gold(I)-Catalyzed Synthesis
Li et al. (2012) developed a gold(I)-catalyzed synthesis method for 2-fluoroalkyl imidazole derivatives, including 5-carbaldehydes. This synthesis route highlights the versatility of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde in forming fluorinated imidazole compounds under mild conditions, suggesting its potential in medicinal chemistry Li et al., 2012.
Biological Activity Potentials
Antioxidant Agents
A study by Prabakaran et al. (2021) synthesized novel chalcone derivatives from 3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde and demonstrated their potent antioxidant activities. This indicates the role of carbaldehyde derivatives in creating compounds with significant antioxidant properties Prabakaran et al., 2021.
Antimicrobial Agents
The work by Bhat et al. (2016) on the synthesis of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds revealed broad-spectrum antimicrobial activities. This showcases the compound's utility in developing new antimicrobial agents Bhat et al., 2016.
Synthon for Heterocycles
Fused Ring Heterocycles
Gaonkar and Rai (2010) demonstrated that 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde could be transformed into tricyclic heterocycles, highlighting its application as a synthon for creating biologically active fused ring heterocycles Gaonkar & Rai, 2010.
pH-sensitive Spin Probes
Kirilyuk et al. (2003) explored the synthesis of pH-sensitive spin probes from 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides, showcasing the compound's potential in creating spin probes for biochemical applications Kirilyuk et al., 2003.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various biological targets, including enzymes, receptors, and proteins, leading to their diverse therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of the imidazole ring, a five-membered heterocyclic moiety, allows for both acidic and basic properties, contributing to its interaction with biological targets .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . These can range from antibacterial to antitumor activities, each involving different biochemical pathways .
Pharmacokinetics
The solubility of imidazole derivatives in water and other polar solvents suggests that they may have good bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Safety and Hazards
Future Directions
The future directions in the field of imidazole research involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Properties
IUPAC Name |
5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-10-9(5-15)14(6-13-10)8-3-1-7(12)2-4-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMWFIHDHIXBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=C2C=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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